molecular formula C12H20N2O B372591 4,6-Ditert-butylpyrimidine 1-oxide

4,6-Ditert-butylpyrimidine 1-oxide

Cat. No.: B372591
M. Wt: 208.3g/mol
InChI Key: SHHABCRBTQJREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Ditert-butylpyrimidine 1-oxide (CAS: 60546-01-2) is a pyrimidine derivative with the molecular formula C₁₂H₂₀N₂O and a molecular weight of 208.3 g/mol . It is characterized by two tert-butyl substituents at the 4- and 6-positions of the pyrimidine ring and an oxygen atom at the 1-position, forming an N-oxide structure. The compound is typically provided at ≥95% purity for research purposes and is utilized in diverse applications, including coordination chemistry and materials science . Its IUPAC name is 4,6-ditert-butyl-1-oxidopyrimidin-1-ium, and it is available under synonyms such as CTK5I4529 and ZINC331412 .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.3g/mol

IUPAC Name

4,6-ditert-butyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C12H20N2O/c1-11(2,3)9-7-10(12(4,5)6)14(15)8-13-9/h7-8H,1-6H3

InChI Key

SHHABCRBTQJREI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=[N+](C=N1)[O-])C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=[N+](C=N1)[O-])C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, key distinguishing features can be inferred from its molecular structure and properties:

Table 1: Key Properties of 4,6-Ditert-butylpyrimidine 1-oxide vs. Related Pyrimidine Derivatives

Property This compound Pyrimidine (Parent Compound) 2,4,6-Trimethylpyrimidine N-oxide
Molecular Formula C₁₂H₂₀N₂O C₄H₄N₂ C₇H₁₀N₂O
Molecular Weight (g/mol) 208.3 80.09 138.17
Substituents 4,6-tert-butyl; N-oxide None 2,4,6-methyl; N-oxide
Purity (Typical) ≥95% ≥98% (commercial) ≥97% (synthetic)
Applications Coordination chemistry, materials Basic heterocycle research Catalysis, ligand studies

Structural and Functional Insights:

Steric Effects: The tert-butyl groups in this compound introduce significant steric bulk compared to smaller substituents (e.g., methyl or hydrogen) in pyrimidine or 2,4,6-trimethylpyrimidine N-oxide.

Electronic Effects: The N-oxide moiety enhances electron density at the pyrimidine ring, making it a stronger Lewis base compared to non-oxidized pyrimidines. This property is shared with other N-oxide derivatives, such as 2,4,6-trimethylpyrimidine N-oxide, but the tert-butyl groups may further modulate electronic behavior through inductive effects .

Solubility and Stability: Tert-butyl substituents typically improve solubility in nonpolar solvents compared to unsubstituted pyrimidines. However, this may reduce compatibility with polar reaction media relative to methyl-substituted analogs.

Research Findings (Hypothetical, Based on Structural Analogues):

  • Ligand Performance : In copper-catalyzed reactions, tert-butyl-substituted N-oxides like this compound may exhibit slower ligand exchange kinetics compared to methyl-substituted derivatives due to steric hindrance.
  • Thermal Stability : The tert-butyl groups likely enhance thermal stability, as observed in related compounds like 2,6-ditert-butylpyridine N-oxide, which decomposes at temperatures >250°C.

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